1-Bromo-3-chlorobicyclo[1.1.1]pentane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6BrCl |
|---|---|
Molecular Weight |
181.46 g/mol |
IUPAC Name |
1-bromo-3-chlorobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H6BrCl/c6-4-1-5(7,2-4)3-4/h1-3H2 |
InChI Key |
KSXIUDYIBUAQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 1.1.1 Pentane Derivatives with Emphasis on Halogenation
Early Synthetic Approaches to the Bicyclo[1.1.1]pentane Core
Initial efforts to construct the highly strained BCP framework preceded the discovery of modern, more efficient routes. These foundational methods established the feasibility of accessing this unique carbocycle.
Cyclization Reactions for Bicyclo[1.1.1]pentane Synthesis
The first synthesis of bicyclo[1.1.1]pentane was reported by Wiberg and coworkers in 1964. semanticscholar.org This pioneering route involved a multi-step sequence starting from bicyclo[1.1.0]butane-1-carboxylic acid. A key step in these early approaches often involved intramolecular cyclization reactions to form the central, inverted bond of the BCP core. For instance, the Hunsdiecker reaction of the silver salt of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid was used to produce 1,3-dibromobicyclo[1.1.1]pentane, which could then be reduced to the parent hydrocarbon. These early methods were often lengthy and low-yielding, highlighting the significant synthetic challenge posed by the strained BCP skeleton. semanticscholar.org
Carbene Additions to Bicyclo[1.1.0]butanes
An alternative approach to the BCP core involves the formal insertion of a carbene into the central C1-C3 bond of a bicyclo[1.1.0]butane (BCB) derivative. researchgate.net This strategy leverages the high strain energy of the BCB starting material to drive the reaction.
One notable application of this method is the addition of dihalocarbenes to BCBs. nih.gov For example, the reaction of dichlorocarbene (B158193) with a BCB can yield a 2,2-dichlorobicyclo[1.1.1]pentane derivative. This product can then undergo subsequent dehalogenation to provide access to the core BCP structure. nih.gov
More recently, photoinduced methods have been developed for carbene addition. nih.govacs.org These reactions can proceed via the formation of a triplet carbene, which undergoes a diradical addition to the strained central bond of the BCB. nih.govacs.org This methodology has enabled the synthesis of various 2-substituted BCPs, which are challenging to access through other routes. acs.org
| Starting Bicyclo[1.1.0]butane | Carbene Precursor | Conditions | Product | Yield (%) | Reference |
| Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | Ethyl diazoacetate | Ir(ppy)₃, 440 nm light, -65 °C | Diethyl 2-phenylbicyclo[1.1.1]pentane-1,3-dicarboxylate | 50 | nih.gov |
| Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | Methyl 2-diazopropionate | Ir(ppy)₃, 440 nm light, -65 °C | Dimethyl 2-methyl-2-phenylbicyclo[1.1.1]pentane-1,3-dicarboxylate | 77 | nih.gov |
| Methyl 3-(p-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | Methyl 2-diazopropionate | Ir(ppy)₃, 440 nm light, -65 °C | Dimethyl 2-(p-bromophenyl)-2-methylbicyclo[1.1.1]pentane-1,3-dicarboxylate | 67 | nih.gov |
Modern Syntheses via [1.1.1]Propellane (Tricyclo[1.1.1.01,3]pentane)
The discovery and utilization of [1.1.1]propellane, a highly strained hydrocarbon, revolutionized BCP synthesis. semanticscholar.orgacs.org The central C1-C3 bond of propellane is exceptionally weak and reactive, readily undergoing ring-opening reactions with a variety of reagents to directly form 1,3-disubstituted BCPs. nih.govacs.orgnih.gov This reactivity has made propellane the most versatile and widely used precursor for generating functionalized BCPs. thieme-connect.com
Radical-Mediated Ring-Opening Reactions
Among the various ways to open the propellane ring, radical-mediated processes are the most common and powerful. nih.govacs.org These reactions are generally characterized by mild conditions and high functional group tolerance, making them suitable for late-stage functionalization and the synthesis of complex, drug-like molecules. nih.govnih.gov The addition of a radical to one of the bridgehead carbons of propellane leads to the homolytic cleavage of the central C-C bond, generating a stable bicyclo[1.1.1]pentyl radical intermediate, which can then be trapped. nih.govprinceton.edu
Atom-Transfer Radical Addition (ATRA) represents a highly effective strategy for the difunctionalization of [1.1.1]propellane, providing direct access to 1-halo-3-substituted BCPs. nih.gov In this process, a radical is generated from an organic halide, adds to propellane, and the resulting BCP radical abstracts a halogen atom from another molecule of the organic halide to propagate the radical chain.
One common approach utilizes triethylborane (B153662) (Et₃B) as a radical initiator. nih.govacs.orgnih.gov This method is effective for a wide range of alkyl iodides and bromides and proceeds under very mild conditions. acs.orgnih.gov The functional group tolerance is excellent, allowing for the incorporation of esters, ketones, and amides. nih.gov
| Alkyl Halide | Initiator | Product | Yield (%) | Reference |
| Ethyl 2-iodoacetate | Et₃B (10 mol%) | Ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate | 95 | nih.gov |
| N-Boc-3-iodopyrrolidine | Et₃B (10 mol%) | N-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)pyrrolidine | 85 | nih.gov |
| 1-Iodoadamantane | Et₃B (10 mol%) | 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)adamantane | 96 | nih.gov |
| 4-Bromotetrahydropyran | Et₃B (10 mol%) | 4-(3-Bromobicyclo[1.1.1]pentan-1-yl)tetrahydropyran | 88 | nih.gov |
The use of photoredox catalysis has significantly expanded the scope of radical additions to [1.1.1]propellane, enabling the use of substrates that are unreactive under other conditions, such as aryl and heteroaryl halides. nih.govacs.orgacs.org In a typical photoredox cycle, a photocatalyst, such as Ir(ppy)₃, is excited by visible light and engages in a single-electron transfer with the organic halide to generate the requisite radical species. acs.orgccspublishing.org.cn
This approach offers superior yields and even broader functional group tolerance compared to triethylborane-initiated methods and is particularly well-suited for the late-stage functionalization of complex molecules like pharmaceuticals. acs.org Beyond simple ATRA, photoinduced strategies have been developed for a variety of multicomponent reactions, allowing for the simultaneous installation of two different functional groups at the bridgehead positions of the BCP core in a single step. acs.orgresearchgate.netchinesechemsoc.orgacs.org These advanced methods provide rapid access to structurally diverse BCP derivatives from simple precursors. acs.orgresearchgate.net
Bromoalkylation Pathways for Halogenated BCPs
A key strategy for the synthesis of bromo-substituted bicyclo[1.1.1]pentane derivatives involves the radical-mediated bromoalkylation of [1.1.1]propellane. This approach leverages the high reactivity of the central bond in [1.1.1]propellane, which readily undergoes addition reactions with radical species. The process is initiated by the generation of an alkyl radical, which then adds to the propellane core, forming a bridgehead BCP radical. This intermediate can then be trapped by a bromine source to yield the desired bromo-functionalized BCP.
This method is advantageous for its ability to introduce a bromine atom at one of the bridgehead positions, which can then serve as a handle for further functionalization through cross-coupling reactions or other transformations. The reaction conditions can often be tuned to control the selectivity and yield of the desired product.
Anionic Addition Pathways to [1.1.1]Propellane
Anionic addition reactions represent another powerful tool for the functionalization of [1.1.1]propellane. This pathway involves the nucleophilic attack of an anion on the central bond of the propellane, leading to a bicyclo[1.1.1]pentyl anion intermediate. This intermediate can then be quenched with an electrophile to introduce a variety of substituents at the bridgehead positions. While reactions with radical reagents are often more common due to more favorable kinetics, anionic additions provide a complementary approach.
Lithium-halogen exchange is a widely used method for generating organolithium reagents, which can then be used in a variety of synthetic transformations. In the context of BCP synthesis, this reaction can be employed on a pre-existing halogenated BCP to generate a lithiated BCP species. For instance, 1-iodobicyclo[1.1.1]pentane can undergo lithium-halogen exchange with an alkyllithium reagent to form 1-lithiobicyclo[1.1.1]pentane. This lithiated intermediate is a potent nucleophile and can react with various electrophiles to introduce different functional groups at the bridgehead position. The choice of halogen is crucial, as iodides are generally more reactive towards lithium-halogen exchange than bromides or chlorides.
The addition of organometallic reagents to [1.1.1]propellane is a common strategy for creating functionalized BCPs. Organolithium, Grignard, organozinc, and organoboron reagents have all been successfully employed to open the strained central bond of propellane. The resulting BCP-metal intermediates are versatile and can be trapped with a range of electrophiles, including halogen sources, to introduce chlorine or bromine at a bridgehead position. For example, the addition of an organolithium reagent to [1.1.1]propellane, followed by quenching with a source of electrophilic bromine (e.g., N-bromosuccinimide), would yield a 1-bromo-3-alkylbicyclo[1.1.1]pentane.
| Organometallic Reagent | Electrophile | Product |
| Alkyllithium | N-chlorosuccinimide (NCS) | 1-Alkyl-3-chlorobicyclo[1.1.1]pentane |
| Aryl Grignard | N-bromosuccinimide (NBS) | 1-Aryl-3-bromobicyclo[1.1.1]pentane |
| Alkenylzinc | Iodine | 1-Alkenyl-3-iodobicyclo[1.1.1]pentane |
Transition Metal-Catalyzed Transformations for BCP Scaffolds
Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of BCP derivatives. These methods often offer high efficiency, selectivity, and functional group tolerance. Iron-catalyzed cross-coupling reactions, for example, have been used to form C-C bonds by reacting iodo-BCPs with Grignard reagents. Palladium and nickel-catalyzed cross-coupling reactions are also widely used to couple BCP-organometallic reagents with aryl or vinyl halides. While direct halogenation is the primary focus, these cross-coupling methods are crucial for the subsequent diversification of halogenated BCP building blocks. For instance, a 1-bromo-3-chlorobicyclo[1.1.1]pentane could potentially be synthesized and then one of the halogens selectively coupled, leaving the other for further transformation.
Multicomponent Reaction Strategies for Difunctionalized BCPs
Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step by combining three or more reactants. In the context of BCPs, MCRs have been developed to introduce two different functional groups at the bridgehead positions of the BCP core starting from [1.1.1]propellane. These reactions often proceed through radical intermediates. For example, an iron-catalyzed multicomponent radical cross-coupling has been reported for the synthesis of 1,3-difunctionalized BCPs. A photocatalytic Minisci-type multicomponent reaction has also been developed for the synthesis of (halo)alkyl BCP-aryls. Such a strategy could potentially be adapted to install a bromine and a chlorine atom in a one-pot process, although this specific transformation has not been explicitly reported.
| Reaction Type | Reactants | Catalyst | Product |
| Iron-Catalyzed Radical Cross-Coupling | [1.1.1]propellane, (Fluoro)alkyl halide, Grignard reagent | Iron complex | 1-(Fluoro)alkyl-3-aryl BCP |
| Photocatalytic Minisci-type Reaction | [1.1.1]propellane, Alkyl halide, Heteroarene | Photocatalyst | 1-Alkyl-3-heteroaryl BCP |
Directed Synthesis and Functionalization of Halogenated Bicyclo[1.1.1]pentanes
The directed synthesis of specifically functionalized halogenated BCPs like this compound requires a careful selection and sequence of the synthetic methodologies described above. A plausible synthetic route could involve a stepwise approach. For instance, one could first introduce a bromine atom via a bromoalkylation reaction on [1.1.1]propellane. The resulting 1-bromo-bicyclo[1.1.1]pentane could then be subjected to a second halogenation step. However, controlling the regioselectivity of the second halogenation would be a significant challenge.
A more controlled approach would be to start with a precursor that already contains one of the halogens or a group that can be converted to a halogen. For example, starting with a 1-bromo-3-carboxy-bicyclo[1.1.1]pentane, the carboxylic acid could be converted to a chlorine atom via a Hunsdiecker-type reaction. Alternatively, a 1,3-dihalogenated BCP could be synthesized, and one of the halogens could be selectively transformed. The differential reactivity of C-Br and C-Cl bonds in transition metal-catalyzed reactions could be exploited for selective functionalization.
The synthesis of this compound is not explicitly detailed in the literature, but based on the available synthetic methods for BCPs, a multi-step synthesis starting from a known BCP derivative would be the most likely approach.
General Strategies for Selective Halogenation of BCPs
The introduction of halogens onto the BCP core can be achieved through several strategic approaches, primarily revolving around the reactions of [1.1.1]propellane or the functionalization of pre-existing BCP derivatives.
One of the most common methods involves the radical addition of halogenating agents to [1.1.1]propellane, the highly strained precursor to the BCP framework. This process typically involves the generation of a radical species that attacks the central bond of propellane, leading to the formation of a bridgehead BCP radical. This intermediate can then be trapped by a halogen source. A variety of halogenated BCPs can be accessed through the functional group tolerant radical ring-opening of tricyclo[1.1.1.0(1,3)]pentane using triethylborane as an initiator. nih.gov
Bridgehead carboxylic acids of BCPs can be efficiently converted to their corresponding chlorides under Barton halodecarboxylation conditions. researchgate.net This involves the addition of the acid chloride to a suspension of the sodium salt of 1-hydroxypyridine-2(1H)-thione in boiling carbon tetrachloride under irradiation, leading to excellent yields of the bridgehead chloride. researchgate.net
Synthetic Routes to this compound and Related Halogenated Analogs
One potential pathway involves the sequential halogenation of a suitable BCP precursor. For example, starting from a monosubstituted BCP, such as 1-bromobicyclo[1.1.1]pentane, a subsequent selective chlorination could yield the desired product. However, controlling the regioselectivity of the second halogenation can be challenging.
A more direct approach is suggested by a patent that describes the direct chlorination of 1,3-dibromobicyclo[1.1.1]pentane to yield a tetrahalo derivative. google.com This indicates that halogen exchange or addition reactions on di-halogenated BCPs are feasible, opening a potential route to this compound. It is conceivable that under controlled conditions, partial chlorination of 1,3-dibromobicyclo[1.1.1]pentane could lead to the formation of the mixed halogenated compound.
The synthesis of various di-halogenated BCPs has been documented. For instance, the reaction of [1.1.1]propellane with reagents like CBrCl3 could potentially lead to the simultaneous introduction of both bromine and chlorine, although controlling the stoichiometry and selectivity would be critical.
Table 1: Examples of Halogenating Agents and Precursors for BCP Synthesis
| Precursor/Starting Material | Halogenating Agent/Reaction Type | Product Type | Reference |
| [1.1.1]Propellane | Alkyl iodides / Light-initiated | 1-Alkyl-3-iodobicyclo[1.1.1]pentanes | enamine.net |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Radical Chlorination (e.g., SO2Cl2) | Bridge-Chlorinated BCP dicarboxylic acids | nih.gov |
| 1,3-Dibromobicyclo[1.1.1]pentane | Direct Chlorination | Tetrahalo-bicyclo[1.1.1]pentane | google.com |
| BCP-bridgehead carboxylic acid | Barton Halodecarboxylation | BCP-bridgehead chloride | researchgate.net |
Scalability and Green Chemistry Considerations in BCP Synthesis
The growing interest in BCPs, particularly in the pharmaceutical industry, has necessitated the development of scalable and environmentally friendly synthetic methods.
Significant progress has been made in the scalable synthesis of halogenated BCPs. A notable example is the light-enabled reaction between alkyl iodides and propellane, which can be performed in flow and provides bicyclo[1.1.1]pentane iodides in kilogram quantities without the need for catalysts, initiators, or additives. enamine.netnih.gov This method is not only scalable but also clean, often yielding products with high purity that can be used directly in subsequent steps. enamine.net The large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key precursor for many functionalized BCPs, has also been achieved through a flow photochemical reaction. nih.govacs.org
From a green chemistry perspective, the focus is on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. The development of catalytic and light-initiated reactions is a step in the right direction. To quantify the "greenness" of a synthetic route, several metrics have been developed.
Table 2: Key Green Chemistry Metrics
| Metric | Description | Relevance to BCP Synthesis |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | High atom economy is desirable to minimize waste. Radical additions to propellane can have high atom economy. |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants used. | Provides a more realistic measure of efficiency than atom economy by considering reaction yield and stoichiometry. |
| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. | A holistic metric that is particularly relevant for industrial-scale synthesis, highlighting areas for waste reduction. |
| E-Factor | The mass ratio of waste to the desired product. | A simple and widely used metric to assess the environmental impact of a chemical process. Lower E-factors are better. |
Reactivity and Transformation Chemistry of Halogenated Bicyclo 1.1.1 Pentanes
Bridgehead Functionalization and Derivatization
The two bridgehead positions of the BCP core are the primary sites for introducing molecular diversity. In 1-Bromo-3-chlorobicyclo[1.1.1]pentane, the presence of two different halogens offers opportunities for selective functionalization, driven by the differential reactivity of the carbon-bromine and carbon-chlorine bonds.
Nucleophilic Substitution Reactions at Bridgehead Positions
Nucleophilic substitution at the bridgehead of BCPs is a challenging transformation due to the steric hindrance and the strain associated with an SN2-type transition state or the formation of an unstable bridgehead carbocation in an SN1-type mechanism. However, studies on related compounds like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) have shown that nucleophilic substitution can proceed, particularly with nitrogen-based nucleophiles. nih.govnih.govresearchgate.net
For this compound, it is anticipated that nucleophilic attack would preferentially occur at the carbon bearing the bromine atom. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromine a better leaving group. This selectivity would allow for the stepwise introduction of different substituents at the two bridgehead positions. For instance, reaction with a nucleophile (Nu-) would likely yield 1-substituted-3-chlorobicyclo[1.1.1]pentane as the major product.
| Reactant | Predicted Major Product | Predicted Minor Product |
|---|---|---|
| This compound + Nu- | 1-Nu-3-chlorobicyclo[1.1.1]pentane | 1-Bromo-3-Nu-bicyclo[1.1.1]pentane |
Research on 1,3-diiodobicyclo[1.1.1]pentane has demonstrated that reactions with various pyridines, quinolines, and pyrazoles lead to the formation of stable bicyclo[1.1.1]pentylpyridinium salts. nih.govnih.govresearchgate.net A similar reactivity pattern is expected for this compound, with the initial substitution occurring at the bromo-substituted bridgehead.
Cross-Coupling Reactions of Halogenated BCPs
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to halogenated BCPs. researchgate.netrsc.org The two main strategies involve the coupling of a nucleophilic BCP derivative with an electrophilic partner or an electrophilic BCP with a nucleophilic partner. researchgate.net
In the case of this compound, which acts as an electrophile, selective cross-coupling is expected to be highly feasible. The differential reactivity of C-Br and C-Cl bonds in popular cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings is well-established, with the C-Br bond being significantly more reactive than the C-Cl bond. This allows for selective functionalization at the 1-position. For example, a palladium-catalyzed Sonogashira coupling with an alkyne would be expected to selectively replace the bromine atom, leaving the chlorine atom intact for subsequent transformations. thieme-connect.com
| Cross-Coupling Reaction | Predicted Site of Reaction | Potential Subsequent Reaction |
|---|---|---|
| Suzuki Coupling | C-Br bond | Coupling at the C-Cl bond under harsher conditions |
| Sonogashira Coupling | C-Br bond | Further functionalization of the alkyne or C-Cl bond |
| Stille Coupling | C-Br bond | Subsequent coupling at the C-Cl bond |
| Buchwald-Hartwig Amination | C-Br bond | Amination at the C-Cl bond |
This selective reactivity allows for a modular approach to the synthesis of 1,3-disubstituted BCPs where the substituents at the two bridgehead positions can be different.
Metal-Halogen Exchange Reactivity in BCP Systems
Metal-halogen exchange is a common method for generating organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org The rate of metal-halogen exchange is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org This principle has been demonstrated in BCP systems, where 1-iodobicyclo[1.1.1]pentane readily undergoes lithium-halogen exchange with t-butyllithium, while 1-chlorobicyclo[1.1.1]pentane is inert under the same conditions. researchgate.netresearchgate.net 1-Bromobicyclo[1.1.1]pentane exhibits intermediate reactivity, often leading to a competing 1,3-dehydrobromination to form [1.1.1]propellane. researchgate.net
For this compound, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would be expected to selectively induce metal-halogen exchange at the C-Br bond. This would generate the corresponding 1-lithio-3-chlorobicyclo[1.1.1]pentane intermediate. This organolithium species could then be trapped with an electrophile to introduce a new substituent at the 1-position, again leaving the C-Cl bond available for further functionalization.
| Reagent | Expected Intermediate | Potential Subsequent Reaction |
|---|---|---|
| t-Butyllithium | 1-Lithio-3-chlorobicyclo[1.1.1]pentane | Reaction with an electrophile (e.g., CO2, aldehydes, ketones) |
Bridge Functionalization and Selective C-H Activation
While functionalization of the bridgehead positions is well-developed, the selective transformation of the C-H bonds on the methylene (B1212753) bridges of the BCP core is a more recent and challenging area of research. nih.govchemrxiv.org
Stereoselective Transformations on the BCP Framework
The BCP core itself is achiral. However, if a chiral center is introduced at one of the bridgehead positions, the three methylene bridges become diastereotopic. This raises the possibility of stereoselective functionalization of one of the bridge C-H bonds. While no direct examples involving this compound are available, research on other substituted BCPs has shown that enantioselective C-H functionalization can be achieved using chiral rhodium catalysts. nsf.gov These reactions typically involve the insertion of a carbene into a C-H bond. For a 1,3-disubstituted BCP, the three methylene bridges are chemically equivalent, making regioselective functionalization among them challenging without a directing group.
Regioselective C-H Functionalization of BCPs
Directing groups can be employed to achieve regioselective C-H functionalization of the BCP framework. However, most of these methods have focused on functionalizing the bridgehead C-H bond in mono-substituted BCPs. The functionalization of the bridge C-H bonds is inherently more difficult due to their higher bond dissociation energy and steric inaccessibility.
Recent advances have demonstrated that radical-mediated C-H functionalization can be used to install substituents at the bridge positions. nih.govchemrxiv.org For example, a one-pot C-H bromination has been developed to access 2-bromo-substituted BCPs. nih.govchemrxiv.org Applying such a methodology to this compound would likely result in a mixture of products due to the presence of multiple, electronically similar C-H bonds on the three bridges. The directing effects of the bridgehead halogens on the regioselectivity of such a reaction are not well-established.
Ring-Opening and Rearrangement Reactions of Strained BCPs
The significant strain energy of the BCP core, estimated to be around 65-68 kcal/mol, is a key driver for its participation in ring-opening reactions. researchgate.net Under certain conditions, the relief of this strain can provide a potent thermodynamic driving force for transformations that would be unfavorable in less strained systems.
One of the characteristic rearrangement pathways for bridgehead-functionalized BCPs occurs under solvolytic conditions. For instance, the solvolysis of 1-bromobicyclo[1.1.1]pentane in 80% aqueous ethanol (B145695) proceeds at a rate faster than that of t-butyl bromide and yields 3-methylenecyclobutanol as the exclusive product. researchgate.net This transformation is proposed to proceed through the formation of a highly strained bicyclo[1.1.1]pentyl cation, which rapidly rearranges to a more stable cyclobutyl cation, ultimately leading to the observed ring-opened product. researchgate.net It is noteworthy that products resulting from the direct trapping of the bicyclo[1.1.1]pentyl cation are not detected, highlighting the extreme propensity of this intermediate to undergo rearrangement. researchgate.net
While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of its monosubstituted analogue. The presence of both a bromine and a chlorine atom at the bridgehead positions would likely influence the rate and potentially the pathway of such rearrangements. The greater lability of the carbon-bromine bond compared to the carbon-chlorine bond suggests that cleavage of the C-Br bond would be the initiating event in a solvolysis-type reaction, leading to a 3-chloro-bicyclo[1.1.1]pentyl cation. This intermediate would be expected to undergo a similar ring-opening rearrangement to yield a substituted methylenecyclobutanol derivative.
It is important to note that the stability of the BCP cage is significant, and ring-opening is not always the favored pathway. For example, decarboxylation of the 1-bicyclo[1.1.1]pentanecarboxylate anion does not produce the expected 1-bicyclo[1.1.1]pentyl anion; instead, it undergoes a ring-opening isomerization. researchgate.net
Radical Chemistry of Halogenated BCPs
Radical reactions represent one of the most versatile and widely employed strategies for the synthesis and functionalization of BCPs. nih.govacs.org The central C1-C3 bond of [1.1.1]propellane, the precursor to many BCPs, is highly susceptible to attack by radical species. thieme-connect.com This reactivity forms the basis of atom-transfer radical addition (ATRA) reactions, which are a cornerstone in the synthesis of halogenated BCPs. nih.govnih.gov
The generation of a this compound would likely be achieved through a radical-mediated process. For instance, the reaction of [1.1.1]propellane with a suitable bromo-chloro source under radical initiation conditions could, in principle, yield the desired product. More commonly, unsymmetrically 1,3-disubstituted BCPs are accessed through sequential functionalization.
Once formed, the halogen atoms on the BCP scaffold serve as handles for further transformations via radical pathways. The carbon-halogen bonds at the bridgehead positions can undergo homolytic cleavage upon exposure to radical initiators or photolysis to generate bicyclo[1.1.1]pentyl radicals. These radicals are key intermediates in a variety of synthetic transformations. For example, they can be trapped by hydrogen atom donors to effect dehalogenation, or they can participate in further carbon-carbon or carbon-heteroatom bond-forming reactions. rsc.org
The photochemically initiated chlorination of bicyclo[1.1.1]pentane itself has been shown to produce a mixture of chlorinated products, including 1,3-dichlorobicyclo[1.1.1]pentane, alongside ring-opened products. datapdf.com This demonstrates the accessibility of bridgehead radicals under photochemical conditions. The presence of a bromine atom in this compound would likely influence the regioselectivity of subsequent radical reactions, with the weaker C-Br bond being more susceptible to homolytic cleavage.
A summary of representative radical reactions involving halogenated BCPs is presented in the table below.
| Reaction Type | Reactants | Products | Conditions | Reference |
| ATRA | [1.1.1]Propellane, Alkyl Iodide | 1-Alkyl-3-iodobicyclo[1.1.1]pentane | Triethylborane (B153662) initiator | nih.gov |
| ATRA | [1.1.1]Propellane, Alkyl Bromide | 1-Alkyl-3-bromobicyclo[1.1.1]pentane | Triethylborane initiator | nih.gov |
| Dehalogenation | 1-Halo-3-substituted BCP | 3-Substituted BCP | Triethylborane | rsc.org |
| Chlorination | Bicyclo[1.1.1]pentane, Cl2 | 1-Chlorobicyclo[1.1.1]pentane, 1,3-Dichlorobicyclo[1.1.1]pentane | Photochemical | datapdf.com |
Influence of Halogen Identity on Bicyclo[1.1.1]pentane Reactivity Profiles
The identity of the halogen atom at the bridgehead position of a bicyclo[1.1.1]pentane has a profound impact on its reactivity, particularly in reactions involving the carbon-halogen bond. The differing bond strengths (C-Cl > C-Br > C-I) and electronegativities of the halogens dictate their behavior in both ionic and radical processes.
In the context of metal-halogen exchange reactions, a common method for generating organometallic reagents, the choice of halogen is critical. For instance, 1-iodobicyclo[1.1.1]pentane reacts cleanly with t-butyllithium to afford 1-lithiobicyclo[1.1.1]pentane via a straightforward metal-halogen exchange. researchgate.net In stark contrast, 1-chlorobicyclo[1.1.1]pentane is inert under the same conditions. researchgate.net 1-Bromobicyclo[1.1.1]pentane exhibits intermediate behavior, undergoing 1,3-dehydrobromination to furnish [1.1.1]propellane. researchgate.net
This differential reactivity has significant implications for the synthetic utility of halogenated BCPs. For this compound, treatment with an organolithium reagent would be expected to preferentially proceed via reaction at the more labile C-Br bond, potentially leading to 1,3-elimination to form a chloro-substituted [1.1.1]propellane derivative or metal-halogen exchange to generate a 1-lithio-3-chlorobicyclo[1.1.1]pentane. The C-Cl bond would likely remain intact under conditions that cleave the C-Br bond.
In radical reactions, the weaker carbon-halogen bonds are more readily cleaved. Consequently, in a molecule like this compound, the C-Br bond would be the preferred site for radical generation. This selective activation allows for regiocontrolled functionalization of the BCP core.
The table below summarizes the comparative reactivity of different halobicyclo[1.1.1]pentanes.
| Compound | Reagent | Predominant Reaction | Product(s) | Reference |
| 1-Iodobicyclo[1.1.1]pentane | t-Butyllithium | Metal-Halogen Exchange | 1-Lithiobicyclo[1.1.1]pentane | researchgate.net |
| 1-Bromobicyclo[1.1.1]pentane | t-Butyllithium | 1,3-Dehydrobromination | [1.1.1]Propellane | researchgate.net |
| 1-Chlorobicyclo[1.1.1]pentane | t-Butyllithium | No Reaction | Starting Material | researchgate.net |
| 1-Bromobicyclo[1.1.1]pentane | 80% aq. Ethanol | Solvolysis/Rearrangement | 3-Methylenecyclobutanol | researchgate.net |
This differential reactivity based on the halogen identity provides a powerful tool for the strategic design of synthetic routes involving bicyclo[1.1.1]pentane scaffolds, allowing for selective manipulation of the bridgehead positions.
Theoretical and Computational Investigations of Bicyclo 1.1.1 Pentane Systems
Electronic Structure Analysis of BCPs
The electronic structure of BCPs is profoundly influenced by their high degree of strain and the proximity of the bridgehead carbons. Computational analyses provide a window into the distribution of electrons within this framework.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model that partitions a molecule's electron density to define atoms, bonds, and molecular structure. wikipedia.orguni-rostock.deamercrystalassn.org According to QTAIM, the topology of the electron density, specifically its critical points and gradient paths, reveals the nature of atomic interactions. wiley-vch.dee-bookshelf.de
For BCP systems, QTAIM studies have been instrumental in characterizing the unusual bonding. Analysis of the parent bicyclo[1.1.1]pentane reveals a bond path connecting the two bridgehead carbon atoms, but the electron density at the bond critical point (BCP) between them is exceptionally low. rsc.orgrsc.org In some derivatives, the difference electron density along this very short C1-C3 contact (approximately 1.8-1.9 Å) is even negative, which contrasts with typical covalent bonds. rsc.orgnih.gov This indicates a weak, non-covalent, closed-shell interaction, dominated by the repulsive forces between the bridgehead carbons, a direct consequence of the cage's geometry.
In 1-Bromo-3-chlorobicyclo[1.1.1]pentane, the presence of electronegative halogen atoms at the bridgehead positions significantly alters the electron density distribution. These substituents withdraw electron density from the cage, particularly from the C1 and C3 atoms. QTAIM and molecular electrostatic potential (MEP) calculations on similar halogenated BCPs show that this creates regions of positive electrostatic potential (σ-holes) on the outer face of the halogen atoms, making them capable of acting as halogen bond donors. nih.govd-nb.info The electron density at the C1-C3 bond critical point would be further reduced compared to the parent BCP due to the inductive effect of the bromine and chlorine atoms.
Table 1: Representative QTAIM Parameters for BCP Interactions
This table is illustrative, based on findings for various BCP derivatives. Specific values for this compound require dedicated calculation.
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
|---|---|---|---|
| C1-C3 (Bridgehead) | ~0.02 - 0.05 | Positive | Closed-shell / Steric Repulsion |
| C-Halogen (Bridgehead) | ~0.1 - 0.2 | Positive | Polar Covalent / Ionic |
Ab initio and Density Functional Theory (DFT) methods are the workhorses for computing the properties of BCP systems. These calculations provide accurate predictions of molecular geometries, energies, and various electronic properties. rsc.orgpsu.edu For the parent bicyclo[1.1.1]pentane, high-level ab initio calculations have determined the C1-C3 bridgehead distance to be approximately 1.87-1.89 Å, which is in excellent agreement with experimental data. psu.eduresearchgate.net
For this compound, DFT calculations would be the typical method to optimize its geometry. The introduction of bromine and chlorine atoms at the bridgehead positions is expected to slightly elongate the C1-C3 distance compared to the parent BCP. This is due to both steric and electronic repulsion between the larger halogen atoms. DFT calculations on 1,3-diiodobicyclo[1.1.1]pentane support this trend, showing a longer transannular distance compared to less substituted derivatives. nih.gov Various functionals, such as B3LYP, M06, and M062X, combined with basis sets like Dunning's augmented correlation-consistent sets (e.g., aug-cc-pVTZ), are commonly used for accurate results. acs.org
Table 2: Calculated vs. Experimental Geometries for Bicyclo[1.1.1]pentane
| Parameter | Calculated Value (MP2) | Experimental Value (Electron Diffraction) |
|---|---|---|
| C1-C3 Distance | 1.875 Å psu.edu | 1.874 Å psu.edu |
The BCP framework is characterized by an exceptionally high strain energy, estimated to be around 65-68 kcal/mol relative to an acyclic alkane. researchgate.netacs.orgnih.gov This strain does not arise from significant bond angle distortion in the cyclobutane-like walls but rather from the severe steric repulsion between the bridgehead carbons forced into close proximity.
This high strain energy is the primary determinant of the BCP's unique structural and electronic features. The inverted geometry at the bridgehead carbons is a direct consequence of accommodating this strain. acs.org Computationally, this strain is reflected in the high heats of formation calculated for BCP derivatives. proquest.com The strain also influences the molecule's reactivity, providing a thermodynamic driving force for reactions that can cleave the cage, although the BCP core is kinetically quite stable. acs.org Computational studies have shown that introducing a trigonal, sp²-hybridized center at a bridge position does not increase the strain as much as might be expected, as the resulting increase in angle strain is offset by a reduction in the repulsive C1-C3 interaction. proquest.com For this compound, the fundamental strain of the carbon skeleton remains the dominant energetic feature.
Computational Modeling of Reaction Mechanisms
Computational modeling is indispensable for mapping the reaction pathways of BCP systems, which often involve unusual intermediates and transition states. A major area of study has been the functionalization of BCPs via the ring-opening of [1.1.1]propellane. acs.orgbris.ac.uk DFT calculations have elucidated the mechanisms of radical, anionic, and electrophilic additions to propellane's central bond. d-nb.infoacs.org These studies show that the reaction benefits from transition state stabilization through the delocalization of electron density from the breaking C1-C3 bond onto the bridging carbon atoms. acs.org
For this compound and its dihalogenated analogs, computational studies have been crucial for understanding nucleophilic substitution mechanisms. The direct S_N2 reaction at the bridgehead carbon is highly disfavored due to the impossibility of backside attack. Instead, computational analyses of the reaction between 1,3-diiodobicyclo[1.1.1]pentane and pyridine (B92270) nucleophiles propose a mechanism involving the formation of a pyridine-iodine-BCP halogen-bonded complex. acs.org This complex facilitates the departure of the iodide, leading to a stabilized BCP carbocation intermediate, which is then trapped by a second nucleophile. acs.org Such detailed mechanistic insights, derived from calculations of reaction coordinates and transition state energies, are vital for developing new synthetic methods. researchgate.net
Theoretical Predictions of Spectroscopic Properties (e.g., NMR, Raman)
Theoretical calculations provide highly accurate predictions of spectroscopic data, which are essential for identifying and characterizing novel BCP compounds.
NMR Spectroscopy: Ab initio and DFT calculations of NMR shielding constants and spin-spin coupling constants have been performed extensively for BCPs. rsc.orgpsu.edu The results show that shielding constants are highly dependent on the quality of the basis set, while coupling constants are very sensitive to the inclusion of electron correlation effects. rsc.orgpsu.edu For the parent BCP, calculated NMR parameters agree well with experimental values. psu.edu Hyperconjugative interactions and the effects of heavy atom substituents on NMR couplings in 1-X-bicyclo[1.1.1]pentanes have also been successfully modeled, providing a deeper understanding of through-bond and through-space electronic effects. wisc.edu For this compound, theoretical predictions would be invaluable for assigning its ¹³C and ¹H NMR spectra, accounting for the significant deshielding effects of the bridgehead halogens.
Raman Spectroscopy: BCPs exhibit unusual Raman scattering intensities, particularly for the bridgehead C-H stretching mode. acs.org Computational studies using various levels of theory (HF, MP2, DFT) have successfully reproduced these experimental observations. acs.orgresearchgate.net QTAIM analysis combined with polarizability calculations revealed that the large Raman intensity is due to significant charge transfer between atomic basins during the vibrational motion, a feature that is well-captured by computational models. acs.org For this compound, no C-H bonds exist at the bridgehead, but theoretical Raman spectra would be useful for identifying characteristic vibrations of the C-Br and C-Cl bonds, as well as the cage deformation modes.
Applications and Functionalization of Bicyclo 1.1.1 Pentane Scaffolds in Advanced Chemical Research
Design and Synthesis of Advanced Organic Building Blocks
The utility of the BCP scaffold is predicated on the development of synthetic methods that allow for its controlled functionalization. The creation of asymmetrically substituted derivatives, such as 1-bromo-3-chlorobicyclo[1.1.1]pentane, provides exceptionally valuable and versatile intermediates for constructing more elaborate molecules.
Development of Versatile Synthetic Intermediates for Complex Molecule Construction
The most significant breakthrough in BCP chemistry was the development of synthetic routes starting from [1.1.1]propellane. thieme-connect.com This highly strained precursor readily undergoes reactions involving the cleavage of its central, inverted C-C bond. Radical addition reactions are particularly effective for creating 1,3-disubstituted BCPs. thieme-connect.com For instance, the reaction of [1.1.1]propellane with various radical precursors allows for the introduction of two different functional groups at the bridgehead positions.
The synthesis of 1,3-dihalogenated BCPs, such as 1,3-diiodobicyclo[1.1.1]pentane, is achieved through the reaction of [1.1.1]propellane with iodine. thieme-connect.com This method serves as a gateway to a vast array of other derivatives. Similarly, mixed-halogenated systems like this compound (CAS 155635-19-1) can be synthesized, providing orthogonal chemical handles for sequential, selective functionalization. guidechem.combldpharm.com For example, the carbon-bromine bond can be selectively targeted for metal-halogen exchange or cross-coupling reactions while the more robust carbon-chlorine bond remains intact for subsequent transformations.
Another powerful method involves the triethylborane-initiated atom-transfer radical addition (ATRA) ring-opening of [1.1.1]propellane with alkyl halides. This approach allows for the synthesis of various 1-halo-3-substituted BCPs under mild conditions with high functional group tolerance, making it applicable to the synthesis of analogues of peptides, nucleosides, and pharmaceuticals. rsc.org The resulting BCP halides are versatile intermediates that can be converted into other derivatives, including alcohols, carbonyls, and heterocycles. rsc.org
| Starting Material | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [1.1.1]Propellane | I₂, Radical Initiator | 1,3-Diiodo-BCP | Provides a common entry point to other 1,3-disubstituted BCPs. | thieme-connect.com |
| [1.1.1]Propellane | Alkyl Halides, Et₃B | 1-Halo-3-alkyl-BCP | Mild, atom-transfer radical addition with broad scope. | rsc.org |
| [1.1.1]Propellane | Organometallics (e.g., Grignard, Organolithium) | 1-Aryl/Alkyl-3-metallo-BCP | Anionic addition allows for subsequent reaction with electrophiles. | acs.orgnih.gov |
| Bicyclo[1.1.0]butane derivative | Dichlorocarbene (B158193) | Bridge-dichlorinated BCP | Carbene insertion method, useful for specific substitution patterns. | thieme-connect.comnih.gov |
| 1-Bromo-3-(bromomethyl)cyclobutane | Sodium | Bicyclo[1.1.1]pentane (parent) | Classic Wiberg synthesis via intramolecular Wurtz coupling. | thieme-connect.com |
Integration of BCP Units into Click Chemistry Frameworks
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool in drug discovery, chemical biology, and materials science for its efficiency and reliability. The integration of rigid BCP scaffolds into this framework provides a powerful strategy for creating novel, three-dimensional structures.
To this end, researchers have developed robust syntheses for BCP-derived building blocks suitable for click reactions. BCP-azides and terminal BCP-alkynes are the most prominent examples. These are typically prepared in a few steps from common BCP intermediates like carboxylic acids or amines. For instance, 1-azidobicyclo[1.1.1]pentanes can be synthesized via a copper-catalyzed diazo transfer reaction. nih.govresearchgate.net The corresponding terminal alkynes can be prepared using methods like the Seyferth-Gilbert homologation. nih.govresearchgate.net
These functionalized BCPs have been shown to be excellent substrates in click reactions, readily forming stable 1,2,3-triazole linkages. nih.gov This allows for the modular assembly of complex molecules where the BCP unit acts as a rigid, non-aromatic linker, connecting different molecular fragments with precise geometric control. This capability is highly valuable for building libraries of compounds in medicinal chemistry or for designing new polymers and supramolecular structures. nih.gov
Role in Medicinal Chemistry Scaffold Design
Bioisosteric Replacement Strategies Utilizing BCPs
One of the most successful applications of BCPs is as a bioisosteric replacement for the 1,4-disubstituted phenyl ring, a motif ubiquitous in pharmaceuticals. acs.orgnih.gov While a para-substituted benzene (B151609) ring is a flat, aromatic system, the BCP core is a saturated, three-dimensional cage. Despite this difference, the bridgehead substituents of a BCP unit have a linear 180° exit vector, perfectly mimicking the geometry of a para-substituted arene, albeit with a shorter distance between the substituents (~4.1 Å for benzene vs. ~3.2 Å for BCP). nih.gov BCPs are also used as mimics for internal alkynes and bulky tert-butyl groups. nih.gov
This replacement strategy, often termed "escaping flatland," aims to improve the physicochemical properties of drug candidates. nih.gov Increasing the fraction of sp³-hybridized carbons (a measure known as Fsp³) and reducing aromatic ring count often correlates with enhanced clinical success. The substitution of a phenyl ring with a BCP unit can lead to:
Improved Solubility: The less lipophilic, non-planar nature of the BCP scaffold can disrupt crystal packing and increase aqueous solubility.
Enhanced Metabolic Stability: The C-H bonds on the BCP cage are exceptionally strong and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds on an aromatic ring.
Novel Intellectual Property: Replacing a common aromatic core with a BCP scaffold can create novel chemical entities, providing a path to new patents.
| Compound | Structure | Potency (IC₅₀, nM) | Aqueous Solubility (µg/mL) | clogP |
|---|---|---|---|---|
| Darapladib Analogue (Phenyl) | Aromatic compound with a central phenyl ring. | 0.4 | <0.1 | 4.1 |
| BCP Isostere | Analogue where the central phenyl ring is replaced by a BCP core. | 0.6 | 1.1 | 2.5 |
Influence of BCP Incorporation on Molecular Geometry and Three-Dimensionality in Drug Design
By replacing a flat aromatic ring with a BCP, medicinal chemists can explore new regions of chemical space and optimize ligand-receptor interactions. The defined geometry of the BCP allows for the precise positioning of functional groups within a protein's binding pocket. While the shorter distance between bridgehead substituents compared to a p-phenylene linker means it is not a perfect geometric mimic in all cases, this structural perturbation can sometimes lead to improved or novel interactions with the target. nih.gov
The increased three-dimensionality also helps to overcome some of the liabilities associated with overly flat, planar molecules, which can suffer from poor solubility and a tendency to intercalate into DNA or bind promiscuously to off-targets. The cage-like structure of BCPs ensures that the molecule has a more globular, defined shape, which is a desirable characteristic for modern drug candidates.
Materials Science Applications of BCP Derivatives
The same properties that make BCPs attractive in medicinal chemistry—rigidity, linearity, and synthetic accessibility—also make them valuable building blocks in materials science. nih.gov BCP derivatives have been investigated for use as molecular rods, components of liquid crystals, and linkers in metal-organic frameworks (MOFs). tandfonline.comtandfonline.comrsc.orgresearchgate.net
As molecular rods, BCP oligomers, known as "[n]staffanes," can be used to construct well-defined nanoscale architectures. researchgate.net Their rigid, linear structure allows for the precise spatial arrangement of functional end-groups, making them ideal for applications in molecular electronics and nanotechnology.
In the field of liquid crystals, the BCP unit acts as a rigid, non-planar core. tandfonline.comtandfonline.comcapes.gov.br When incorporated into the mesogenic (liquid crystal-forming) part of a molecule, it can significantly influence the transition temperatures and the type of liquid crystalline phase observed. For example, placing a BCP unit at the end of a mesogenic moiety can increase the clearing point (the temperature at which the liquid crystal phase transitions to an isotropic liquid), while placing it in the center can lead to lower clearing points. tandfonline.com
BCP dicarboxylates are also employed as organic linkers to construct metal-organic frameworks (MOFs). acs.orgrsc.orgresearchgate.net MOFs are crystalline materials with porous structures, and the geometry of the linker dictates the topology and pore size of the resulting framework. The rigid, linear nature of the BCP linker allows for the creation of MOFs with well-defined, predictable structures. Interestingly, using the achiral bicyclo[1.1.1]pentane-1,3-dicarboxylate linker with cadmium(II) has been shown to produce chiral MOFs through spontaneous resolution, highlighting how the geometry of the BCP can guide the formation of complex, ordered solid-state structures. rsc.org
BCPs as Molecular Rods and Rotors
The inherent rigidity and linear nature of the 1,3-disubstituted BCP core make it an ideal component for the construction of molecular rods. nih.gov These rod-like molecules are of significant interest in materials science for applications in molecular electronics and nanotechnology. The BCP unit can act as a rigid spacer, connecting functional groups at a fixed distance and orientation, a critical feature for controlling intramolecular interactions and properties.
The synthesis of BCP-based molecular rods often involves the functionalization of di-halo-substituted BCPs. While di-iodo and di-bromo BCPs are commonly employed, this compound offers a pathway for sequential and selective functionalization due to the different reactivities of the bromine and chlorine atoms. For instance, the bromo group can be selectively targeted in cross-coupling reactions, leaving the chloro group available for subsequent transformations.
A study on the time-resolved fluorescence anisotropy of BCP/tolane-based molecular rods demonstrated the negligible vibrational motion of the long axis of these molecules when incorporated into host nanocrystals. acs.org This high degree of rigidity is a direct consequence of the BCP scaffold. The synthesis of such rods often utilizes Sonogashira cross-coupling reactions with halo-substituted BCP derivatives.
| Precursor Type | Functionalization Strategy | Resulting Structure | Reference |
| Di-halo-BCP | Sonogashira cross-coupling | BCP-alkyne molecular rods | acs.org |
| 1-Bromo-3-chloro-BCP | Sequential cross-coupling | Asymmetric molecular rods | (Inferred) |
| BCP-dicarboxylic acid | Esterification/Amidation | BCP-linked functional molecules | nih.gov |
The concept of molecular rotors, where a component of a molecule can rotate relative to another, has also been explored using BCP units. The rigid BCP can serve as the stator or axle around which a rotor component can move, a design principle that is being investigated for the development of molecular machines and switches.
Supramolecular Architectures Incorporating BCP Units
Supramolecular chemistry, the study of systems involving intermolecular interactions, has greatly benefited from the unique geometry of BCPs. The BCP scaffold can act as a rigid and predictable linker to direct the assembly of complex, well-defined three-dimensional structures. nih.gov These architectures are held together by non-covalent interactions such as hydrogen bonds, halogen bonds, and metal coordination.
The synthesis of supramolecular structures often begins with functionalized BCPs that can participate in these specific interactions. For example, BCPs with carboxylic acid or amine functionalities are common starting points. This compound can be converted to these functionalized derivatives through established chemical transformations, making it a valuable precursor in this field.
Research has shown that BCP derivatives can form one-dimensional halogen-bonded networks in the solid state. nih.gov The directionality and strength of these interactions can be tuned by the nature of the substituents on the BCP core. The distinct electronic nature of the bromine and chlorine atoms in this compound could potentially be exploited to create highly ordered and anisotropic supramolecular materials.
Furthermore, BCP dicarboxylates have been used to link metal centers, forming discrete metal-organic complexes and extended metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, catalysis, and sensing. The ability to introduce different functionalities at the two bridgehead positions of the BCP unit, starting from a precursor like this compound, opens up possibilities for creating multifunctional MOFs with tailored properties.
| BCP Derivative | Type of Supramolecular Assembly | Key Interactions | Reference |
| 1,3-Diiodobicyclo[1.1.1]pentane | 1D Halogen-bonded chains | Halogen bonding | nih.gov |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Metal-organic complexes/MOFs | Metal-carboxylate coordination | researchgate.net |
| BCP-amines and -amides | Hydrogen-bonded networks | Hydrogen bonding | thieme-connect.de |
Polymeric Structures with BCP Isolator Units
The incorporation of BCP units into polymer backbones can impart unique properties to the resulting materials. The rigidity of the BCP scaffold can lead to polymers with high thermal stability and interesting liquid crystalline behavior. researchgate.net Moreover, the saturated nature of the BCP core makes it an excellent electronic insulator, a property that is being explored in the design of molecular wires and other electronic components. rsc.org
The polymerization of BCP-containing monomers can be achieved through various methods, including ring-opening metathesis polymerization (ROMP) and polycondensation reactions. Di-functionalized BCPs are essential monomers for these processes. This compound, after conversion to a suitable di-functional monomer, could be used to create polymers with a regular, well-defined structure.
A study on the on-surface synthesis of polyphenylene wires demonstrated that BCP units can act as effective electronic isolators, interrupting the conjugation of the polymer chain. rsc.org This was achieved by the polymerization of 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane on a gold surface. This principle could be extended to other polymeric systems where precise control over electronic properties is required.
The synthesis of precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s via acyclic diene metathesis (ADMET) polymerization has also been reported. researchgate.net These polymers exhibit higher thermal stability than linear polyethylene. The study highlighted that the BCP unit acts as a "defect" that can influence the crystalline morphology of the polymer. The use of asymmetrically functionalized BCP monomers derived from this compound could lead to polymers with even more complex and tunable solid-state structures.
| Polymerization Method | BCP Monomer Type | Key Property of Resulting Polymer | Reference |
| On-surface polymerization | 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane | Electronic isolation | rsc.org |
| ADMET polymerization | α,ω-Diene with BCP core | High thermal stability, altered crystallinity | researchgate.net |
| Polycondensation | BCP-dicarboxylic acids/diamines | Rigid-rod and liquid crystalline polymers |
Future Directions and Emerging Research Avenues for Bicyclo 1.1.1 Pentane Chemistry
Development of Sustainable and Green Chemistry Methodologies for BCP Synthesis
The increasing demand for BCPs, particularly in the pharmaceutical industry, has necessitated the development of more sustainable and environmentally friendly synthetic methods. Traditional routes often rely on harsh reagents and conditions, limiting their large-scale applicability. Future research is focused on addressing these limitations through several key approaches.
One of the most promising areas is the use of photochemistry . Light-enabled reactions offer a green alternative to thermally driven processes, often proceeding at room temperature without the need for catalysts or additives. For instance, a scalable synthesis of BCP iodides has been developed that involves the reaction of alkyl iodides with [1.1.1]propellane in a flow reactor using only light as the initiator. proquest.com This method is clean, efficient, and has been used to prepare over 300 different BCPs for medicinal chemistry. proquest.com Another sustainable approach involves visible-light-driven, metal- and additive-free multicomponent reactions. researchgate.net These reactions can simultaneously form multiple carbon-carbon and carbon-heteroatom bonds on the BCP core in a single step. researchgate.net
Flow chemistry is another key technology enabling greener BCP synthesis. Continuous flow processes offer enhanced safety, efficiency, and scalability compared to traditional batch methods. researchgate.net Researchers have successfully developed a continuous flow process to generate [1.1.1]propellane, the key precursor for many BCPs, on demand. nih.gov This avoids the need for low-temperature storage and handling of the highly strained and reactive propellane. Furthermore, flow photochemistry has been employed to construct the BCP core on a kilogram scale within a single day. springernature.comacs.org
The development of metal-free catalytic systems is also a major focus. While transition metal catalysis is a powerful tool, the use of expensive and potentially toxic metals is a drawback. Recent research has demonstrated the synthesis of BCP-containing sulfonamides via a transition-metal-free, three-component reaction. chemrxiv.org Additionally, a one-step, visible-light-induced synthesis of BCP-ketones has been developed using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent, avoiding the need for metal catalysts. researchgate.netchemrxiv.org
Exploration of Novel Functionalization Strategies for Complex BCP Architectures
The ability to precisely functionalize the BCP scaffold is crucial for tailoring its properties for specific applications. While the functionalization of the bridgehead (C1 and C3) positions is well-established, future research is increasingly focused on developing methods for more complex and previously inaccessible substitution patterns.
A significant area of development is the C-H functionalization of the BCP core. This approach allows for the direct modification of the BCP skeleton without the need for pre-functionalized starting materials. Researchers have successfully employed dirhodium catalysts for the enantioselective C-H insertion of carbenes into the tertiary C-H bonds of BCPs, providing access to chiral substituted BCPs. proquest.comspringernature.comnih.govresearchgate.net This method has been shown to be highly selective, avoiding fragmentation of the strained BCP ring system. springernature.com Palladium-mediated C(2)-H functionalization has also been achieved, opening up new avenues for the synthesis of multi-substituted BCPs. researchgate.net
The development of late-stage functionalization strategies is another critical research direction. These methods allow for the introduction of functional groups at a late stage in a synthetic sequence, which is particularly valuable in drug discovery for the rapid generation of analog libraries. Photoredox catalysis has emerged as a powerful tool for the late-stage functionalization of BCPs, enabling the introduction of a wide range of substituents with high functional group tolerance. nih.govacs.org Programmable bis-functionalization strategies are also being developed to enable the sequential derivatization of BCP bis-boronates, allowing for the synthesis of complex C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. researchgate.netchemrxiv.orgnih.gov
The synthesis of multi-substituted and geometrically diverse BCP architectures is a key goal for expanding the chemical space accessible to medicinal chemists and materials scientists. Recent breakthroughs include intramolecular cyclization approaches to access C1, C2, and C3-substituted BCPs from readily available cyclobutanones. researchgate.netacs.org Modular, multi-component reactions are also being employed to generate highly substituted BCPs in a single step. chemrxiv.orgthieme-connect.de These strategies provide access to previously unexplored substitution patterns, which are expected to be valuable as bioisosteres of ortho- and meta-substituted benzenes. researchgate.netacs.org
Expansion of Application Domains Beyond Current Research Foci
While the primary application of BCPs has been in medicinal chemistry as bioisosteres for aromatic rings, their unique properties make them attractive for a range of other fields. Future research will likely see the expansion of BCP applications into new domains.
In materials science , the rigid, rod-like structure of BCPs makes them ideal building blocks for a variety of materials. researchgate.netresearchgate.net They have been incorporated into liquid crystals , where they can act as chain stiffeners or form the core of the mesogenic unit, leading to materials with tunable properties. proquest.comresearchgate.netresearchgate.net The linear and non-conjugated nature of BCPs also makes them excellent rigid linkers for the construction of molecular rods and coordination polymers . springernature.comnih.gov For example, BCP-based diphosphine ligands have been used to create straight-shaped gold complexes and europium-based coordination polymers with potential applications in luminescent materials. nih.gov
The incorporation of BCP units into polymers is another emerging area of research. springernature.com Acyclic diene metathesis (ADMET) polymerization has been used to synthesize precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s. springernature.com These polymers exhibit higher thermal stability than linear polyethylene, and the incorporation of BCP units can be used to tune the crystalline morphology and melting temperature of the polymer. springernature.com
In the realm of nanotechnology , the well-defined structure and rigidity of BCPs and their oligomers, known as [n]staffanes, make them promising candidates for use as molecular "Tinkertoys" in the construction of nanoarchitectures. researchgate.net They have been proposed for use in molecular wires, molecular rotors, and for studying energy and electron transfer processes at the nanoscale. acs.orgresearchgate.net
Synergistic Approaches: Advanced Computational Predictions and Experimental Verification
The synergy between computational chemistry and experimental work is becoming increasingly important in advancing our understanding of BCP chemistry. Theoretical predictions can provide valuable insights into the structure, reactivity, and properties of BCPs, guiding experimental design and helping to rationalize observed outcomes.
Density Functional Theory (DFT) has been widely used to study various aspects of BCP chemistry. Computational investigations of the heats of formation of BCP derivatives have provided insights into the strain energy of the ring system and how it is affected by substitution. proquest.com For example, calculations have shown that the introduction of a trigonal center at a bridge position does not increase the strain energy as much as might be expected, due to a lengthening of the C1-C3 distance which alleviates repulsive interactions. proquest.com DFT calculations have also been used to predict the optimal directing groups and ligands for the C-H functionalization of BCPs, leading to the successful development of new synthetic methods. nih.gov
Computational studies have also been instrumental in understanding the reactivity of BCPs . For example, analyses of the frontier molecular orbitals of BCP-amine have revealed that its exceptional nucleophilicity is due to a combination of low steric hindrance and high intrinsic nucleophilicity. researchgate.net In the study of radical reactions of [1.1.1]propellane, computational studies have shown that the kinetic barrier for radical addition to propellane is lower than for other competing reactions, explaining the high efficiency of these transformations. nih.gov
The combination of computational modeling and experimental verification provides a powerful approach for designing new BCP-based molecules and materials with desired properties. For instance, computational studies can be used to predict the electronic and photophysical properties of BCP-containing materials, which can then be synthesized and characterized experimentally to validate the theoretical predictions. As our computational tools become more powerful and accurate, this synergistic approach will undoubtedly play an even greater role in the future of BCP chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-bromo-3-chlorobicyclo[1.1.1]pentane?
- Methodological Answer : The compound can be synthesized via radical-mediated bromoalkylation of [1.1.1]propellane. For example, [1.1.1]propellane reacts with bromine radicals under controlled conditions to form brominated bicyclo[1.1.1]pentane intermediates, which can then undergo chlorination. Alternatively, dichlorocarbene or difluorocarbene insertion into bicyclo[1.1.0]butanes followed by halogenation steps can yield substituted derivatives . Key steps include temperature control (<0°C for radical stability) and purification via column chromatography to isolate the product .
Q. How is the structure of bicyclo[1.1.1]pentane derivatives validated experimentally?
- Methodological Answer : High-resolution infrared (IR) spectroscopy (0.0015 cm⁻¹ resolution) is critical for identifying vibrational modes of the strained carbon cage. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and ¹H, resolves bridgehead vs. bridge substituents. X-ray crystallography confirms bond lengths (e.g., 1.864 g/cm³ predicted density for 1-bromo derivatives) and spatial arrangement .
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer : The bicyclo[1.1.1]pentane (BCP) core serves as a bioisostere for phenyl rings, tert-butyl groups, or alkynes, improving metabolic stability and solubility. For example, BCP derivatives are used in γ-secretase inhibitors to reduce lipophilicity while maintaining potency. Researchers should compare LogP values and pharmacokinetic profiles of BCP analogs against traditional aromatic systems .
Advanced Research Questions
Q. How can regioselective functionalization of the bicyclo[1.1.1]pentane bridge positions be achieved?
- Methodological Answer : Bridge functionalization requires overcoming steric and electronic challenges. Transition-metal catalysis (e.g., Rh(I)) enables selective C–H activation, while computational DFT studies guide ligand selection (e.g., monophosphines for diastereoselective cycloisomerization). Recent advances include photoredox-mediated radical additions to the strained bridge, yielding novel vectors for drug discovery .
Q. What computational tools predict the reactivity of halogenated BCP derivatives in substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations model the stability of the bicyclo[1.1.1]pentyl cation intermediate during solvolysis. For example, solvolysis of 1-bromo-BCP in 80% aqueous ethanol proceeds via a non-classical carbocation pathway, exclusively forming 3-methylenecyclobutanol. Computational data should be validated against kinetic isotope effects (KIE) and Hammett plots .
Q. How to resolve contradictions in solvolysis rates between BCP derivatives and classical systems (e.g., t-butyl bromide)?
- Methodological Answer : BCP derivatives exhibit faster solvolysis due to strain release (∼60 kcal/mol ring strain). Kinetic studies (e.g., Eyring analysis) quantify activation parameters, while trapping experiments (e.g., using azide ions) confirm the absence of free carbocation intermediates. Contrasting t-butyl systems, BCP solvolysis avoids SN1 pathways, favoring concerted mechanisms .
Q. What strategies optimize the synthesis of enantiomerically pure BCP derivatives for chiral drug candidates?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-phosphates) or enzymatic resolution can achieve enantiopurity. Deuterium-labeled analogs (e.g., 1-bromo-2-chloroethane-d4) aid in stereochemical tracking via mass spectrometry. Recent work highlights the use of chiral auxiliaries during carbene insertion steps to control bridgehead configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
